molecular formula C5H7BrS2 B14698207 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide CAS No. 22251-86-1

1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide

Cat. No.: B14698207
CAS No.: 22251-86-1
M. Wt: 211.1 g/mol
InChI Key: JKMNRECQORTLKS-UHFFFAOYSA-M
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Description

1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific fields. The compound’s structure includes a five-membered ring with two sulfur atoms and a positively charged nitrogen atom, which contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiane with bromine under controlled conditions. This reaction proceeds via a sulfonium-mediated ring-closure, resulting in the formation of the desired compound . The reaction typically requires mild conditions and completes within minutes.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and the positively charged nitrogen atom in the ring structure.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the bromide ion, forming new derivatives.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide involves its ability to undergo redox reactions and form stable complexes with metal ions. The sulfur atoms in the ring structure can donate electrons, making the compound an effective ligand for metal ions. This property is exploited in various catalytic processes and in the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is unique due to its five-membered ring structure with a positively charged nitrogen atom, which imparts distinct reactivity and stability compared to other sulfur-containing heterocycles. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

22251-86-1

Molecular Formula

C5H7BrS2

Molecular Weight

211.1 g/mol

IUPAC Name

3,5-dimethyldithiol-1-ium;bromide

InChI

InChI=1S/C5H7S2.BrH/c1-4-3-5(2)7-6-4;/h3H,1-2H3;1H/q+1;/p-1

InChI Key

JKMNRECQORTLKS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[S+]S1)C.[Br-]

Origin of Product

United States

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